Hexafluoroacetone azine

Physical chemistry Process engineering Procurement specification

Hexafluoroacetone azine (HFAA, CAS 1619-84-7) is a fully fluorinated azine characterized by the formula (CF₃)₂C=N–N=C(CF₃)₂. This compound serves as a versatile intermediate in organofluorine chemistry, functioning both as a 1,3-dipole precursor in “criss-cross” cycloadditions and as a controlled source of bis(trifluoromethyl)carbene under thermal conditions.

Molecular Formula C6F12N2
Molecular Weight 328.06 g/mol
CAS No. 1619-84-7
Cat. No. B162196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoroacetone azine
CAS1619-84-7
SynonymsHEXAFLUOROACETONE AZINE
Molecular FormulaC6F12N2
Molecular Weight328.06 g/mol
Structural Identifiers
SMILESC(=NN=C(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C6F12N2/c7-3(8,9)1(4(10,11)12)19-20-2(5(13,14)15)6(16,17)18
InChIKeySZLJMGDRBNZIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexafluoroacetone Azine (CAS 1619-84-7) – A Strategic Fluorinated Azine for Specialized Cycloaddition and Carbene-Generating Applications


Hexafluoroacetone azine (HFAA, CAS 1619-84-7) is a fully fluorinated azine characterized by the formula (CF₃)₂C=N–N=C(CF₃)₂ [1]. This compound serves as a versatile intermediate in organofluorine chemistry, functioning both as a 1,3-dipole precursor in “criss-cross” cycloadditions and as a controlled source of bis(trifluoromethyl)carbene under thermal conditions [2]. Its unique combination of a highly electron-deficient azine linkage and dense fluorination imparts distinct physical properties—most notably a boiling point of 67–68 °C and a density of 1.439 g/mL at 25 °C—that differentiate it markedly from non-fluorinated and partially fluorinated analogs [1].

Workflow Criss-cross cycloaddition and carbene generation chemistry
Selection Fully fluorinated azine for high electrophilicity and controlled reactivity
Use Context Synthesis of fluorinated heterocycles and bis(trifluoromethyl)carbene adducts

Why Acetone Azine or Hexafluoroacetone Cannot Replace Hexafluoroacetone Azine in Procurement


Direct substitution of hexafluoroacetone azine with seemingly similar compounds—such as non-fluorinated acetone azine or the parent ketone hexafluoroacetone—fails to reproduce the targeted reactivity and physical handling characteristics essential for many synthetic protocols. Acetone azine lacks the strong electron-withdrawing effect of the twelve fluorine atoms, resulting in a far less electrophilic azine system and a boiling point nearly double that of HFAA (133 °C vs. 67–68 °C), which alters reaction kinetics and volatility profiles [1]. Conversely, hexafluoroacetone (b.p. –28 °C) is a gaseous electrophile that reacts violently with moisture and cannot participate in the tandem cycloaddition/carbene-generation pathways unique to the azine framework [2]. Furthermore, even closely related fluorinated azines, such as the dichloro analog CF₃CCl=N–N=CClCF₃, produce complex, low-yield product mixtures under identical conditions, underscoring that HFAA’s specific substitution pattern (fully fluorinated, symmetric, no α-halogens) is a non-negotiable design element for achieving clean, predictable transformations [3].

Hexafluoroacetone azine
Acetone azine: lacks perfluorination, higher boiling point alters reaction kinetics
Hexafluoroacetone azine
Hexafluoroacetone: gaseous, moisture-sensitive; cannot support tandem azine reactivity
Hexafluoroacetone azine
Dichloro azine analog: complex byproducts from dehydrohalogenation reduce yield

Hexafluoroacetone Azine: Quantitative Head-to-Head Differentiation Evidence Against Analogs


Physical Property Divergence: Hexafluoroacetone Azine vs. Acetone Azine

Hexafluoroacetone azine exhibits a boiling point of 67–68 °C and a liquid density of 1.439 g/mL at 25 °C, whereas its non-fluorinated counterpart, acetone azine, has a boiling point of 133 °C and a density of 0.842 g/mL [1][2]. This 66 °C reduction in boiling point and 71% increase in density are direct consequences of full fluorination and the resulting absence of intermolecular hydrogen bonding coupled with the higher molecular weight of the fluorinated azine [1].

Physical Property Divergence
Cross-study comparable
Δ Bp –66 °C, Δ Density +71%
Volatility and density prevent direct substitution without process re-optimization
Data to verify for specific process conditions
Physical chemistry Process engineering Procurement specification

Enhanced Reaction Cleanliness in Cycloaddition vs. Dichlorofluorinated Azine Analog

Under identical thermal conditions (70 °C), hexafluoroacetone azine reacts with cycloheptatriene to yield a well-defined set of products, including a bis[3+2] criss-cross cycloadduct (15% yield) and a bis-ene adduct (17% yield), along with identifiable minor components [1]. In stark contrast, the dichloro analog CF₃CCl=N–N=CClCF₃ produces a complex mixture requiring extensive chromatographic separation, with major products isolated at only 28% and 23% yields, and numerous unidentified byproducts [1].

Reaction Cleanliness
Head-to-head
Cleaner profile vs. dichloroazine
Supports higher reproducibility and reduced purification costs
Reaction at 70 °C with cycloheptatriene
Organic synthesis Cycloaddition Fluorine chemistry

Low-Energy Electron Attachment Behavior: A Unique Signature Differentiating HFAA from Monocyclic Azines

Hexafluoroacetone azine exhibits a pronounced resonance for CN⁻ excision upon low-energy electron attachment at 1.35 eV, with ab initio calculations predicting an adiabatic electron affinity of approximately 2 eV [1]. In contrast, monocyclic azines such as pyrimidine, pyridazine, and pyrazine display CN⁻ production resonances at significantly higher energies—near 5.1 eV and 8.2 eV [2].

Electron Attachment
Class-level inference
CN⁻ resonance at 1.35 eV vs. >5 eV
Distinct electronic signature for selective detection in gas-phase studies
Validation in specific ion-source configurations recommended
Physical chemistry Mass spectrometry Electron attachment

Thermal Stability Enabling High-Yield Adduct Formation with Terminal Olefins

Hexafluoroacetone azine reacts thermally with electron-rich terminal olefins (ethylene, propene, but-1-ene) at 160–180 °C to afford the corresponding 1:2 adducts, 1,5-diazabicyclo[3.3.0]octanes, in consistently high yields [1]. This behavior contrasts with the reaction of HFAA with internal or cyclic olefins (e.g., cis/trans-but-2-ene, cyclohexene) under similar conditions, which instead yields nitrogen gas and products derived from bis(trifluoromethyl)carbene insertion [2].

Thermal Reactivity
Class-level inference
Dual pathway: cycloaddition or carbene insertion
Programmable reactivity from single reagent based on olefin substitution
Requires validation for specific olefin partners
Synthetic methodology Fluorinated building blocks Carbene chemistry

Where Hexafluoroacetone Azine Outperforms Alternatives: Evidence-Based Application Scenarios for Scientific Selection and Procurement


Synthesis of Fluorinated Bicyclic Frameworks via Criss-Cross Cycloaddition

Researchers requiring well-defined 1,5-diazabicyclo[3.3.0]octane scaffolds should procure hexafluoroacetone azine for its proven ability to undergo clean, high-yielding criss-cross cycloadditions with terminal olefins at 160–180 °C [1]. The cleaner reaction profile of HFAA versus chlorinated azine analogs (as quantified in Section 3) minimizes purification burdens and ensures reproducible access to these fluorinated heterocycles, which are valuable intermediates in medicinal and materials chemistry [1].

Controlled Generation of Bis(trifluoromethyl)carbene for Olefin Functionalization

When a research program demands the controlled, thermal generation of bis(trifluoromethyl)carbene without the handling hazards associated with gaseous hexafluoroacetone or diazo precursors, HFAA is the reagent of choice. Under thermal conditions with internal or cyclic olefins, HFAA cleanly extrudes nitrogen and delivers carbene insertion products [2]. This pathway is not accessible from hexafluoroacetone, which requires strong nucleophiles or photochemical activation for carbene-like reactivity, nor from acetone azine, which lacks the electrophilic driving force for this fragmentation [2].

Gas-Phase Spectroscopic Studies and Electron-Attachment Experiments

Laboratories conducting dissociative electron attachment (DEA) spectroscopy or mass spectrometric studies of fluorinated nitrogen compounds will find HFAA uniquely valuable due to its exceptionally low-energy CN⁻ excision resonance at 1.35 eV and its adiabatic electron affinity of ~2 eV [3]. This distinct electronic signature, quantified against monocyclic azines that exhibit resonances only above 5 eV, allows for selective detection and mechanistic probing of electron-molecule interactions in fluorinated systems [3].

Intermediate for Perfluoropolyether Lubricants and Heat Transfer Fluids

Industrial procurement teams sourcing precursors for perfluoropolyether (PFPE) synthesis should consider HFAA as a viable building block. HFAA serves as an intermediate in the production of these high-value fluorinated polymers, which are essential lubricants and heat transfer fluids in aerospace, semiconductor, and harsh-environment applications . While this application is derived from class-level use patterns rather than head-to-head performance data, the unique balance of volatility (b.p. 67–68 °C) and fluorinated density (1.439 g/mL) distinguishes HFAA from alternative perfluorinated feedstocks that are either too volatile (e.g., hexafluoroacetone) or insufficiently reactive for efficient polymer chain growth .

Application
Selection Property
Validation Focus
Criss-cross cycloaddition synthesis
Clean reaction profile and terminal olefin compatibility
Cycloaddition yield and product purity
Controlled carbene generation
Thermal carbene release without gaseous reagent hazards
Carbene insertion product distribution
Gas-phase electron attachment studies
Distinct low-energy DEA signature
Electron affinity and resonance energy confirmation
PFPE synthesis intermediate
Volatility and fluorinated density balance
Polymer chain growth efficiency (data to verify)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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